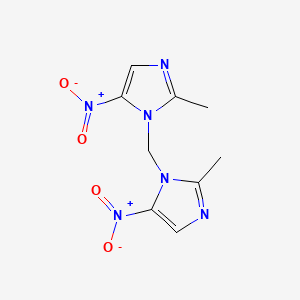
ethyl 5-oxo-3-phenylprolinate
Overview
Description
Ethyl 5-oxo-3-phenylprolinate is a chemical compound that belongs to the class of α-keto esters. It is a colorless liquid that is soluble in organic solvents like ethanol and chloroform. Ethyl 5-oxo-3-phenylprolinate has been widely used in scientific research due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 5-oxo-3-phenylprolinate is not well understood. However, it is believed to act as an inhibitor of enzymes like acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes leads to an increase in the concentration of acetylcholine in the brain, which can lead to improved cognitive function.
Biochemical and Physiological Effects:
Ethyl 5-oxo-3-phenylprolinate has been shown to have various biochemical and physiological effects. It has been shown to have neuroprotective effects in animal models of Alzheimer's disease. It has also been shown to have anti-inflammatory and analgesic effects. Ethyl 5-oxo-3-phenylprolinate has been shown to have antioxidant effects, which can protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
Ethyl 5-oxo-3-phenylprolinate has various advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize and purify. It is also stable under normal laboratory conditions. However, one of the limitations is that it is not very soluble in water, which can limit its use in aqueous systems. It is also relatively expensive compared to other chemical compounds.
Future Directions
There are various future directions for the use of Ethyl 5-oxo-3-phenylprolinate in scientific research. One of the future directions is the development of new synthetic methods for the synthesis of Ethyl 5-oxo-3-phenylprolinate and its derivatives. Another future direction is the investigation of its potential as a therapeutic agent for various diseases like Alzheimer's disease and Parkinson's disease. The development of new methods for the delivery of Ethyl 5-oxo-3-phenylprolinate to the brain is also a future direction. Finally, the investigation of its potential as a catalyst for various organic reactions is also a future direction.
Conclusion:
In conclusion, Ethyl 5-oxo-3-phenylprolinate is a chemical compound that has been widely used in scientific research. It has various biochemical and physiological effects and has been used in the synthesis of various pharmaceuticals and natural products. Ethyl 5-oxo-3-phenylprolinate has various advantages and limitations for lab experiments, and there are various future directions for its use in scientific research.
Scientific Research Applications
Ethyl 5-oxo-3-phenylprolinate has been used in various scientific research fields like organic chemistry, medicinal chemistry, and biochemistry. It has been used as a building block for the synthesis of various pharmaceuticals and natural products. It has also been used as a starting material for the synthesis of chiral compounds. Ethyl 5-oxo-3-phenylprolinate has been used in the synthesis of various heterocyclic compounds like pyrimidines, pyridines, and pyrazoles. It has also been used in the synthesis of various natural products like alkaloids and terpenes.
properties
IUPAC Name |
ethyl 5-oxo-3-phenylpyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-2-17-13(16)12-10(8-11(15)14-12)9-6-4-3-5-7-9/h3-7,10,12H,2,8H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCKXXFBEHXSLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(CC(=O)N1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Oxo-3-phenyl-pyrrolidine-2-carboxylic acid ethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 3-(4-ethoxyphenyl)-3-[(2-methyl-6-nitrobenzoyl)amino]propanoate](/img/structure/B4301626.png)
![ethyl 3-(2-chlorophenyl)-3-[(2-nitrobenzoyl)amino]propanoate](/img/structure/B4301628.png)
![5-benzyl-2-[4-(trifluoromethoxy)phenyl]-2,5-dihydro-3H-pyridazino[4,3-b]indol-3-one](/img/structure/B4301636.png)
![ethyl 3-[(2,6-dichlorobenzoyl)amino]-3-(4-methylphenyl)propanoate](/img/structure/B4301642.png)
![[4-(3-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl](phenyl)methanone](/img/structure/B4301651.png)
![ethyl 3-{[(4-chlorophenoxy)acetyl]amino}-3-(2-chlorophenyl)propanoate](/img/structure/B4301660.png)
![ethyl 3-(2-chlorophenyl)-3-[(4-phenylbutanoyl)amino]propanoate](/img/structure/B4301662.png)

![5-{4-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone](/img/structure/B4301680.png)
![N-(2-cyano-4,5-diethoxyphenyl)-2-[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetamide](/img/structure/B4301681.png)

![ethyl 3-{[(8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-(4-methoxyphenyl)propanoate](/img/structure/B4301684.png)
![5-ethyl-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-4-hydroxy-4,5-dimethyl-1,3-oxazolidin-2-one](/img/structure/B4301690.png)
![3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B4301694.png)